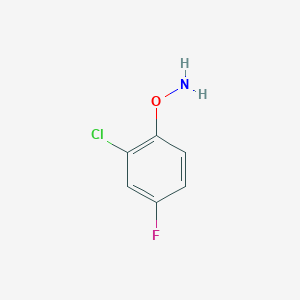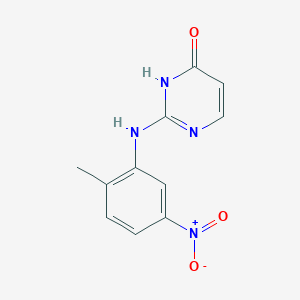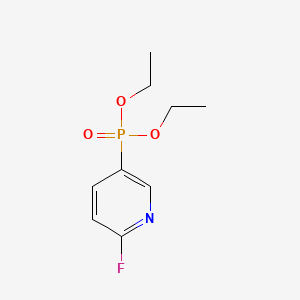![molecular formula C47H61NO14 B13688333 Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate is a complex organic compound with a highly intricate structure. This compound is notable for its multiple chiral centers and extensive functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process typically begins with the preparation of the core cyclohexane structure, followed by the sequential addition of various functional groups. Key steps include:
Formation of the Cyclohexane Core: This is achieved through a series of cyclization reactions.
Functional Group Addition: Allyloxycarbonyl groups, hydroxyl groups, and benzyloxy groups are added through nucleophilic substitution and protection-deprotection strategies.
Final Coupling: The final step involves the coupling of the two main fragments to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions.
化学反応の分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The allyloxycarbonyl groups can be reduced to form primary alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Common reagents include alkyl halides and strong nucleophiles like NaNH2 (Sodium amide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the allyloxycarbonyl groups would yield primary alcohols.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
This compound can be compared with other similar compounds, such as:
- Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Methoxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate
- Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Ethoxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate
These compounds share a similar core structure but differ in the nature of the functional groups attached
特性
分子式 |
C47H61NO14 |
|---|---|
分子量 |
864.0 g/mol |
IUPAC名 |
methyl 3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(prop-2-enoxycarbonylamino)oxan-2-yl]oxy-5-ethyl-4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C47H61NO14/c1-5-22-55-47(53)48-37-39(51)38(50)36(25-49)61-45(37)60-35-24-34(44(52)54-4)23-33(6-2)41(35)62-46-43(58-28-32-20-14-9-15-21-32)42(57-27-31-18-12-8-13-19-31)40(29(3)59-46)56-26-30-16-10-7-11-17-30/h5,7-21,29,33-43,45-46,49-51H,1,6,22-28H2,2-4H3,(H,48,53) |
InChIキー |
FGAJITWECHCBGY-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(CC(C1OC2C(C(C(C(O2)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)NC(=O)OCC=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13688273.png)



![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)



![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)


